1,3-Benzenedicarbonitrile, 4-(3,4-dichlorophenoxy)-
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Overview
Description
1,3-Benzenedicarbonitrile, 4-(3,4-dichlorophenoxy)- is a chemical compound with the molecular formula C14H6Cl2N2O It is known for its unique structure, which includes a benzenedicarbonitrile core substituted with a dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarbonitrile, 4-(3,4-dichlorophenoxy)- typically involves the reaction of 1,3-benzenedicarbonitrile with 3,4-dichlorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,3-Benzenedicarbonitrile, 4-(3,4-dichlorophenoxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarbonitrile, 4-(3,4-dichlorophenoxy)- can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction Reactions: Reduction of the nitrile groups can lead to the formation of amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the dichlorophenoxy group is replaced.
Oxidation Reactions: Oxidized products may include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduced products include primary or secondary amines.
Scientific Research Applications
1,3-Benzenedicarbonitrile, 4-(3,4-dichlorophenoxy)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarbonitrile, 4-(3,4-dichlorophenoxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzenedicarbonitrile, 4-(4-chlorophenoxy)-
- 1,3-Benzenedicarbonitrile, 4-(2,4-dichlorophenoxy)-
- 1,3-Benzenedicarbonitrile, 4-(3-chlorophenoxy)-
Uniqueness
1,3-Benzenedicarbonitrile, 4-(3,4-dichlorophenoxy)- is unique due to the specific positioning of the dichlorophenoxy group, which can influence its reactivity and interactions. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
99902-86-0 |
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Molecular Formula |
C14H6Cl2N2O |
Molecular Weight |
289.1 g/mol |
IUPAC Name |
4-(3,4-dichlorophenoxy)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C14H6Cl2N2O/c15-12-3-2-11(6-13(12)16)19-14-4-1-9(7-17)5-10(14)8-18/h1-6H |
InChI Key |
GJLPRDINGRNTBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C#N)OC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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